molecular formula C4H11NaO4P B143348 Sodium diethyl phosphate CAS No. 2870-30-6

Sodium diethyl phosphate

Cat. No.: B143348
CAS No.: 2870-30-6
M. Wt: 177.09 g/mol
InChI Key: HXWUTZZCDWPVAR-UHFFFAOYSA-N
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Description

Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .

Scientific Research Applications

Sodium diethyl phosphate has diverse applications in scientific research:

Mechanism of Action

Target of Action

Sodium diethyl phosphate (DEP) is a phosphinate derivative, which are known to play key roles in many different areas of life science . Phosphinates and their derivatives are considered bioisosteric groups . Bioisosteres are substituents or functional groups which induce similar biological responses .

Mode of Action

The mode of action of DEP involves its interaction with its targets, leading to changes in the biological systemPhosphinates are known to act as bioisosteres, inducing similar biological responses as the original group or substituent . This suggests that DEP may interact with its targets in a similar manner.

Biochemical Pathways

Phosphinates, including DEP, are involved in various biological pathways . They are rarely encountered in living organisms but play significant roles when present . They are part of the growing information on the genomic and metabolic pathways of bacteria

Pharmacokinetics

The physical properties of dep, such as its solubility in methanol and water, suggest that it may have good bioavailability .

Result of Action

Phosphinates are known to play key roles in many different areas of life science, suggesting that dep may have significant molecular and cellular effects .

Action Environment

The action, efficacy, and stability of DEP can be influenced by various environmental factors. For example, the reaction between sodium diethyl phosphite and diethyl phosphorochloridate, which can produce DEP, shows great variation in product formation depending on the nature of the base, solvent, and other parameters . This suggests that the action of DEP may also be influenced by similar factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.

Major Products:

    Hydrolysis: Diethyl phosphate and sodium hydroxide.

    Substitution: Phosphoramidates or phosphonates depending on the nucleophile.

    Oxidation: Phosphoric acid derivatives

Comparison with Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphate
  • Sodium dihydrogen phosphate

Comparison:

This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "Sodium diethyl phosphate can be synthesized through the reaction of diethyl phosphate with sodium hydroxide.", "Starting Materials": ["Diethyl phosphate", "Sodium hydroxide"], "Reaction": [ "Step 1: Add diethyl phosphate to a reaction flask.", "Step 2: Slowly add sodium hydroxide to the reaction flask while stirring continuously.", "Step 3: Heat the reaction mixture to 80-90°C and stir for 2-3 hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Add water to the reaction mixture and stir until all solids are dissolved.", "Step 6: Filter the solution to remove any impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain solid sodium diethyl phosphate.", "Step 8: Purify the product by recrystallization from ethanol." ] }

CAS No.

2870-30-6

Molecular Formula

C4H11NaO4P

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;diethyl phosphate

InChI

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

HXWUTZZCDWPVAR-UHFFFAOYSA-N

Isomeric SMILES

CCOP(=O)([O-])OCC.[Na+]

SMILES

CCOP(=O)([O-])OCC.[Na+]

Canonical SMILES

CCOP(=O)(O)OCC.[Na]

2870-30-6

Related CAS

598-02-7 (Parent)

Synonyms

Phosphoric Acid Diethyl Ester Sodium Salt;  Ethyl Sodium Phosphate;  Diethyl Sodium Phosphate;  Sodium Diethyl Phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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